molecular formula C13H17NO B583867 N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide CAS No. 1346616-99-6

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide

Cat. No. B583867
CAS RN: 1346616-99-6
M. Wt: 206.303
InChI Key: IVFPCTFUZXEDKP-NSUBFPAYSA-N
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Description

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide, also known as Methylpropynox, is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various organic compounds and is used as an oxidizing agent in various laboratory experiments. It is also a useful reagent in the synthesis of alkaloids and other complex organic compounds.

Scientific Research Applications

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox is widely used in scientific research applications. It is used as an oxidizing agent in organic synthesis, as well as in the synthesis of alkaloids and other complex organic compounds. It is also used in the preparation of polymers and other polymeric materials. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox acts as an oxidizing agent in organic synthesis. It is used to oxidize primary alcohols to aldehydes, secondary alcohols to ketones, and tertiary alcohols to carboxylic acids. It is also used to oxidize organic compounds such as amines, phenols, and sulfides.
Biochemical and Physiological Effects
N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It is not known to be harmful to humans or other animals and is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox has several advantages for use in laboratory experiments. It is relatively non-toxic and does not have any significant biochemical or physiological effects. It is also highly reactive and can be used to oxidize a wide variety of organic compounds. However, it is also highly volatile and can be hazardous if not handled properly.

Future Directions

There are several potential future directions for research involving N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox. For example, further research could be done to improve the efficiency of its synthesis process, as well as to explore new applications for its use in organic synthesis. Additionally, further research could be done to explore the potential of using N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox as a catalyst in a variety of reactions. Finally, further research could be done to explore the potential of using N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox as a reagent in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxideox can be synthesized through a two-step process. The first step involves the reaction of 1-phenylpropan-2-yl bromide with sodium methoxide in methanol. This reaction yields the corresponding alcohol, which is then oxidized with nitric acid to form the desired product. This reaction is carried out at a temperature of 80-90°C and yields a product with a purity of >90%.

properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFPCTFUZXEDKP-PUODRLBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747511
Record name N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide

CAS RN

366462-61-5
Record name N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the main metabolic pathway of selegiline in the body?

A: Research indicates that the primary metabolic pathway of selegiline (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) involves its conversion to selegiline-N-oxide (N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide). This biotransformation is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]

Q2: How does the urinary excretion of selegiline-N-oxide compare to other selegiline metabolites?

A: Studies in human subjects have shown that the cumulative urinary excretion of selegiline-N-oxide within the first 8-12 hours after selegiline administration is comparable to that of methamphetamine. Furthermore, the total amount of selegiline-N-oxide excreted within the first 72 hours is significantly higher (2.0-7.8 times) than that of N-desmethylselegiline. []

Q3: Why is the measurement of selegiline-N-oxide in urine important?

A: The detection of selegiline-N-oxide in urine serves as a valuable indicator for differentiating selegiline use from methamphetamine abuse. This distinction is crucial due to the potential for false-positive results in drug tests, as selegiline metabolism can produce methamphetamine as a byproduct. [, ]

Q4: What analytical techniques are employed to detect and quantify selegiline-N-oxide in biological samples?

A: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) has been successfully utilized for the simultaneous determination of selegiline-N-oxide and other selegiline metabolites in urine samples. []

Q5: Is the formation of selegiline-N-oxide consistent across different species?

A: In vitro studies have demonstrated that the formation of selegiline-N-oxide from selegiline occurs in liver microsomes obtained from various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. []

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